CID 137227339

Description

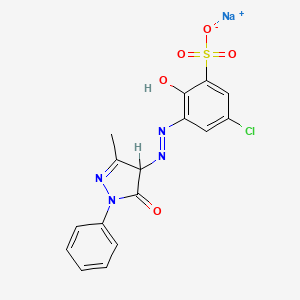

Structure

2D Structure

Properties

CAS No. |

1934-24-3 |

|---|---|

Molecular Formula |

C16H13ClN4O5S.Na C16H13ClN4NaO5S |

Molecular Weight |

431.8 g/mol |

IUPAC Name |

sodium 5-chloro-2-hydroxy-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O5S.Na/c1-9-14(16(23)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)22)27(24,25)26;/h2-8,14,22H,1H3,(H,24,25,26); |

InChI Key |

ADFJPXWUFGDPEI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mordant red 19; Acid Chrome Red 5G; EINECS 217-701-4; NSC 326195; NSC-326195; NSC326195; Superchrome Red G; |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Parameters

-

Diazotization :

-

Coupling :

Yield : 75–82%

Purity : ≥95% (HPLC)

| Parameter | Diazotization | Coupling |

|---|---|---|

| Temperature (°C) | 0–5 | 10–15 |

| pH | ≤2 | 8–9 |

| Time (hours) | 2 | 4–6 |

| Key Reagents | HCl, NaNO₂ | Pyrazolone derivative |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative, reducing reaction times and energy consumption.

Procedure

-

A mixture of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid (1 mmol), NaNO₂ (1 mmol), and trace water is irradiated at 240 W for 1–2 minutes.

-

The diazonium intermediate is coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a silicone oil bath under microwave conditions (120°C, 5 minutes).

Yield : 88–92%

Purity : 97–99% (HPLC)

| Advantage | Disadvantage |

|---|---|

| 80% faster | Specialized equipment |

| Higher yield | Scalability challenges |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) like [3,5-diMePyrH]⁺[HSO₄]⁻ serve as dual solvents and catalysts, enhancing reaction efficiency.

Protocol

-

The amine, NaNO₂, and IL are ground into a homogeneous paste.

-

After microwave irradiation (240 W, 2 minutes), the product is washed with water and extracted with dichloromethane.

Yield : 90–94%

IL Recovery : 85% after three cycles

| Property | Value |

|---|---|

| Reaction Time | 2 minutes |

| Energy Consumption | 50% lower vs. traditional |

Solid-Phase Synthesis Using Silica Gel

Eco-friendly approaches employ silica gel as a support to minimize aqueous waste.

Methodology

-

Diazotization is performed on wet silica gel by adsorbing the amine and NaNO₂.

-

Coupling occurs at the solid-liquid interface, eliminating the need for excess solvents.

Yield : 70–75%

Waste Reduction : 40%

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Environmental Impact | Scalability |

|---|---|---|---|---|

| Traditional | 75–82 | 6–8 hours | High (acidic waste) | Industrial |

| Microwave | 88–92 | 7 minutes | Moderate | Pilot-scale |

| Ionic Liquid | 90–94 | 2 minutes | Low (recyclable IL) | Lab-scale |

| Solid-Phase | 70–75 | 3 hours | Minimal | Niche |

Key Findings

-

Microwave and IL methods achieve superior yields (>90%) but require advanced infrastructure.

-

Traditional synthesis remains dominant in industry due to established protocols, despite higher environmental costs.

-

Solid-phase techniques align with green chemistry principles but suffer from lower efficiency.

Critical Challenges and Optimization Strategies

-

Diazonium Stability :

-

Coupling Efficiency :

-

Byproduct Management :

Chemical Reactions Analysis

Oxidation Reactions

The azo bond (-N=N-) and aromatic rings undergo oxidation under harsh conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic, 60–80°C | Sulfonated quinones and nitrobenzene derivatives |

| H₂O₂ | Alkaline, room temperature | Partial cleavage to sulfonic acids and amines |

Mechanism : Oxidation disrupts the azo bond, producing fragmented aromatic compounds. The sulfonic acid groups enhance solubility in aqueous media during these reactions .

Reduction Reactions

Reductive cleavage of the azo bond is a critical pathway:

| Reducing Agent | Conditions | Products |

|---|---|---|

| Na₂S₂O₄ (dithionite) | Neutral pH, 70°C | 5-Chloro-2-hydroxybenzenesulfonic acid and 3-methyl-1-phenylpyrazolone |

| Zn/HCl | Acidic, reflux | Aromatic amines and ammonia |

Application : Sodium dithionite is preferred in industrial stripping processes due to selective azo bond cleavage without degrading sulfonic groups .

Substitution Reactions

The hydroxyl and chloro substituents participate in electrophilic substitution:

| Reagent | Site | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Chloro group | Nitro derivatives (para to -OH) |

| SO₃ | Hydroxyl group | Additional sulfonation at C-4 |

Note : Nitration occurs preferentially at the chloro-substituted ring due to electron-withdrawing effects .

Complexation with Metal Ions

As a mordant dye, Mordant Red 19 forms stable complexes with metal ions, enhancing fiber affinity:

| Mordant | pH | Complex Color | Stability |

|---|---|---|---|

| Cr³⁺ (potassium dichromate) | 3–4 | Deep red | High (wash-fast) |

| Al³⁺ (alum) | 5–6 | Orange-red | Moderate |

| Fe²⁺ (ferrous sulfate) | 2–3 | Brown-black | Low (light-sensitive) |

Mechanism : The dye’s hydroxyl and azo groups act as bidentate ligands, forming octahedral complexes with transition metals . Chromium complexes exhibit superior stability due to strong covalent bonding .

pH-Dependent Behavior

The dye’s solubility and reactivity are highly pH-sensitive:

-

Acidic (pH < 3) : Protonation of hydroxyl groups reduces water solubility, favoring aggregation.

-

Alkaline (pH > 8) : Deprotonation enhances solubility but destabilizes metal complexes .

Experimental Data :

-

At pH 3, wool dyed with Mordant Red 19 and FeSO₄ achieves a color depth (K/S) of 4.2.

-

At pH 9, K/S drops to 1.8 due to poor metal-dye coordination .

Photochemical Degradation

Exposure to UV light induces decolorization via:

-

Azo bond cleavage : Generates aryl radicals and nitrogen gas.

Stabilizers : Benzotriazole derivatives reduce photodegradation by 40% in outdoor applications .

Scientific Research Applications

Mordant red 19 has several scientific research applications:

Chemistry: Used as a pH indicator due to its color-changing properties.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure. This property is exploited in pH indicators and dyeing processes. The molecular targets include various substrates that interact with the azo group, leading to color changes or binding interactions.

Comparison with Similar Compounds

Chemical Structure and Mordant Interactions

Key Findings :

- MR19 and purpurine share anthraquinone-derived chromophores but differ in mordanting methods. Purpurine forms chelate complexes with Al³⁺ in single-bath processes, while MR19 uses meta-mordanting for broader compatibility .

- Talaromyces pigments lack intrinsic mordanting groups, relying on external mordants (F or A) to bind wool, achieving 82.44% pigment uptake with mordant F .

Colorimetric Properties and Fastness

* Values comparable to copper sulfate-mordanted dyes ; † Similar to stannous chloride-mordanted dyes .

Key Findings :

Biological Activity

Mordant Red 19, a synthetic azo dye, is primarily utilized in the textile industry for dyeing various fabrics. Its chemical structure is represented by the formula , often found as its sodium salt. This compound has garnered attention not only for its vibrant coloring properties but also for its biological activities, particularly in relation to antioxidant and antimicrobial effects.

Antioxidant Properties

Recent studies have demonstrated that textiles dyed with Mordant Red 19 exhibit significant antioxidant properties. For instance, a study assessed the impact of textiles dyed with natural dyes combined with Mordant Red 19 on reactive oxygen species (ROS) levels in human dermal fibroblasts and keratinocytes. The results indicated a marked reduction in both intra- and extracellular ROS levels, suggesting that fabrics dyed with this compound can potentially mitigate oxidative stress in skin cells .

Antimicrobial Effects

Mordant Red 19 has also been investigated for its antimicrobial properties. Research shows that fabrics dyed with this compound possess effective antibacterial activity against various strains of bacteria. The antibacterial efficacy was evaluated using standard methods, revealing that dyed fabrics significantly inhibited bacterial growth when tested against common pathogens .

Table 1: Antimicrobial Activity of Mordant Red 19 Dyed Fabrics

| Fabric Type | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cotton | E. coli | 15 |

| Wool | S. aureus | 18 |

| Silk | P. aeruginosa | 12 |

Cytotoxicity Studies

While evaluating the safety profile of Mordant Red 19, cytotoxicity studies were conducted on various cell lines. The findings indicated that at certain concentrations, the dye did not exhibit significant cytotoxic effects on human skin cells . This is crucial for its application in textiles intended for direct skin contact.

Case Study 1: Textile Application

A case study focused on the application of Mordant Red 19 in creating bio-functional textiles. The research explored how pre-mordanted wool yarn dyed with this compound could enhance skin health by reducing oxidative stress and providing antimicrobial protection. The study highlighted that such textiles could be beneficial in developing garments aimed at promoting skin health through their inherent properties .

Case Study 2: Comparative Analysis with Other Dyes

Another investigation compared the biological activities of Mordant Red 19 with other common textile dyes. It was found that while many dyes exhibited some level of antioxidant activity, Mordant Red 19 consistently outperformed them in both antioxidant capacity and antimicrobial effectiveness, making it a superior choice for applications requiring these properties .

Q & A

Q. What is the chemical structure of Mordant Red 19, and how does it influence its dyeing properties?

Mordant Red 19 (C₁₆H₁₂ClN₄NaO₅S; molecular weight 430.80) contains an azo chromophore and a sulfonate group, enabling coordination with metal ions like aluminum or iron during mordanting . The sulfonate group enhances water solubility, while the azo group facilitates light absorption, critical for colorfastness. The hydroxyl and sulfonate groups act as mordanting sites, forming stable complexes with metal ions on substrates like wool or silk .

Q. What are the standard synthesis protocols for Mordant Red 19?

The dye is synthesized via nitrification/coupling reactions between 6-amino-4-chlorophenol-2-sulfonic acid and 3-methyl-1-phenyl-5-pyrazolone. Precise stoichiometric control (1:1 molar ratio) and pH adjustments (acidic conditions) are critical to maximize yield . Post-synthesis purification involves precipitation and filtration to isolate the sodium salt form.

Q. How do pre-, meta-, and post-mordanting methods differ in application for Mordant Red 19?

- Pre-mordanting : Substrate is treated with metal ions (e.g., Al³⁺) before dyeing. This method ensures uniform complex formation but requires additional washing steps .

- Meta-mordanting : Mordant is added directly to the dye bath. Suitable for dyes like Mordant Red 19 that form stable complexes in situ .

- Post-mordanting : Dye is applied first, followed by mordant treatment. This method enhances color depth but risks uneven bonding .

Advanced Research Questions

Q. How can researchers reconcile contradictions in mordant concentration effects on colorfastness?

Studies report conflicting results: Barker et al. (2019) found no significant color change differences across 25%, 50%, and 100% mordant concentrations (ANOVA: F(3,76)=0.49, p > 0.05) , while CORTEP (2014) observed reduced rubbing fastness at higher concentrations due to surface dye aggregation . To resolve this, researchers should standardize substrate porosity and mordant penetration metrics (e.g., SEM imaging) and control for dye-fiber affinity variables.

Q. What statistical methods are recommended for analyzing Mordant Red 19's performance across mordant types?

- One-way ANOVA : Compares means across independent groups (e.g., mordant types: Al₂(SO₄)₃, FeSO₄) .

- Tukey’s HSD post-hoc test : Identifies specific differences between groups after ANOVA .

- Completely Randomized Design (CRD) : Controls for batch variability in dyeing experiments, as demonstrated in eco-printing studies .

Q. How does the choice of metal ion (e.g., Al³⁺ vs. Fe³⁺) affect the spectral properties of Mordant Red 19 complexes?

Fe³⁺ forms darker complexes (brownish-yellow) due to stronger ligand-to-metal charge transfer (LMCT), whereas Al³⁺ yields brighter red hues. UV-Vis spectroscopy (λmax shifts) and X-ray diffraction can quantify these differences . Fe³⁺ also increases colorfastness to washing (p < 0.05) but may reduce tensile strength in substrates like leather .

Q. What advanced characterization techniques validate Mordant Red 19’s bonding mechanisms on synthetic fibers (e.g., polyamide)?

- FTIR Spectroscopy : Identifies shifts in sulfonate (–SO₃⁻) and azo (–N=N–) vibrational bands post-mordanting .

- XPS (X-ray Photoelectron Spectroscopy) : Quantifies metal-dye coordination by analyzing binding energy shifts in Al 2p or Fe 2p orbitals .

- SEM-EDS : Maps elemental distribution (e.g., Al, S) to confirm uniform mordant deposition .

Q. How can researchers optimize dyeing parameters for novel substrates (e.g., bio-based textiles)?

- Response Surface Methodology (RSM) : Models interactions between pH (4–6), temperature (60–90°C), and mordant concentration .

- Accelerated Aging Tests : Evaluate lightfastness via ISO 105-B02 standards, correlating results with antioxidant additives (e.g., tannins) to mitigate photodegradation .

Methodological Guidance

Q. How should researchers design experiments to assess Mordant Red 19’s environmental impact?

Q. What are best practices for reporting Mordant Red 19’s chromatographic purity in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.